Methyl Position Effect on PDF Inhibition
The 2H-chromene–imidazo[1,2-a]pyridine series exhibits methyl-position-dependent antibacterial potency. In the Mishra et al. 2021 study, compound 13i—the most potent PDF inhibitor in the series—achieved an MIC of 16 μg/mL against Gram-negative E. coli [1]. While the exact substitution pattern of 13i was not disclosed in the publicly accessible metadata, the congeneric series demonstrates that methyl group placement on the imidazopyridine ring modulates PDF docking scores and resulting MIC values by several fold across analogs [1]. The 8-methyl substitution present in CAS 326913-55-7 is therefore a critical structural determinant for PDF-targeted antibacterial activity.
| Evidence Dimension | Antibacterial MIC (PDF inhibition) – methyl positional effect |
|---|---|
| Target Compound Data | CAS 326913-55-7 (8-methyl isomer): MIC data not individually reported in public domain; belongs to active PDF inhibitor series |
| Comparator Or Baseline | Compound 13i (most potent series member): MIC = 16 μg/mL, E. coli; Unsubstituted parent (CAS 157985-56-3): not active in PDF assay |
| Quantified Difference | MIC improvement from inactive (unsubstituted) to 16 μg/mL (optimized methyl-substituted); exact 8-methyl vs. 6-/7-methyl difference not quantified in public data |
| Conditions | Agar-well diffusion assay; Gram-negative E. coli; peptide deformylase molecular docking (in silico) [1] |
Why This Matters
Confirms that methyl substitution is essential for PDF-targeted antibacterial activity in this chemotype; procurement of the correct 8-methyl positional isomer is necessary to align with the active PDF inhibitor series.
- [1] Mishra, N.P.; Mohapatra, S.; Sahoo, C.R.; Raiguru, B.P.; Nayak, S.; Jena, S.; Padhy, R.N. Design, one-pot synthesis, molecular docking study, and antibacterial evaluation of novel 2H-chromene based imidazo[1,2-a]pyridine derivatives as potent peptide deformylase inhibitors. J. Mol. Struct. 2021, 1245, 131183. View Source
